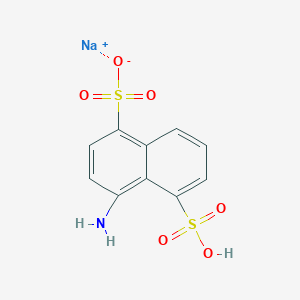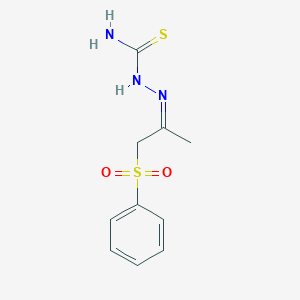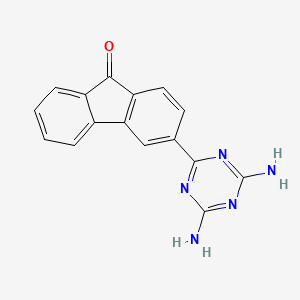![molecular formula C14H19NO4S B3834024 N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)
N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide, also known as Dimesna, is a synthetic organic compound that is widely used in scientific research. It is a sulfhydryl compound that acts as a prodrug, which means that it is converted into an active metabolite in the body. Dimesna has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many different areas of research.
Mécanisme D'action
N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide is converted into an active metabolite, mesna, in the body. Mesna acts as a sulfhydryl compound and is able to scavenge free radicals and other reactive oxygen species. Mesna is also able to bind to toxic compounds, such as acrolein, and prevent them from damaging cells. The exact mechanism of action of N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide and mesna is still being studied, but it is believed that they work by protecting cells from oxidative damage.
Biochemical and Physiological Effects:
N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which makes it useful in the treatment of many different diseases. N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has also been shown to have a protective effect on the liver and kidneys, which makes it useful in the treatment of liver and kidney diseases. Additionally, N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has been shown to have anti-cancer properties, which makes it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has several advantages as a research tool. It is a relatively stable compound that is easy to store and handle. It is also readily available from commercial suppliers. However, N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has some limitations as well. It is relatively expensive compared to other research chemicals, and its synthesis requires specialized equipment and expertise. Additionally, N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide is not suitable for all types of experiments, and its use should be carefully considered based on the specific research question.
Orientations Futures
There are many potential future directions for research involving N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide. One area of interest is the development of new mesna analogs that have improved efficacy and fewer side effects. Another area of interest is the use of N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide in combination with other therapeutic agents to enhance their efficacy. Additionally, there is potential for the use of N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully understand the potential of N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide and its active metabolite mesna.
Applications De Recherche Scientifique
N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide is used in a variety of scientific research applications. It has been shown to have antioxidant properties, which makes it useful in the study of oxidative stress and related diseases. N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide has also been used as a chelating agent, which means that it can bind to metal ions and remove them from the body. This property makes N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide useful in the treatment of heavy metal poisoning.
Propriétés
IUPAC Name |
N-[4-(2-methyl-4-oxopentan-2-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10(16)9-14(3,4)20(18,19)13-7-5-12(6-8-13)15-11(2)17/h5-8H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQKRXIKNWOPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Methyl-4-oxo-pentane-2-sulfonyl)-phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)
![sodium 6-(acetylamino)-4-[(phenylsulfonyl)oxy]-2-naphthalenesulfonate](/img/structure/B3833967.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3833989.png)
![3,3'-[(2,2-dichloro-1,1-ethenediyl)bis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B3833991.png)

![4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3834002.png)


![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,5-di-tert-butylbenzoate](/img/structure/B3834047.png)

![N-(4-acetyl-5-{[(4-chlorophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3834061.png)